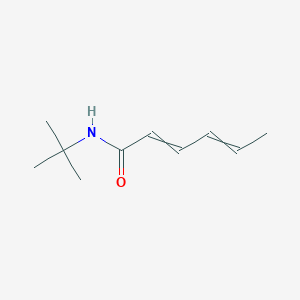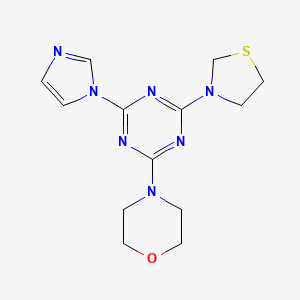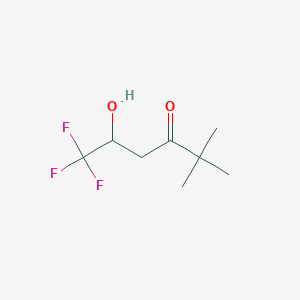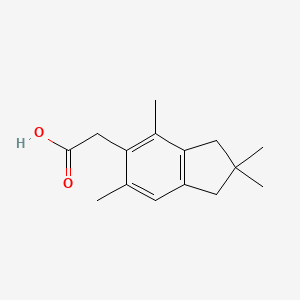
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is an organic compound with a unique structure that includes a tetramethyl-substituted indene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid typically involves the alkylation of indene derivatives followed by carboxylation. One common method includes the reaction of 2,3-dihydro-1H-indene with methylating agents under acidic conditions to introduce the tetramethyl groups. Subsequent carboxylation using carbon dioxide in the presence of a base yields the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen, nitro, or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in studying the effects of substituted indene derivatives on biological systems. It may serve as a model compound for developing new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities. Research is ongoing to identify specific biological targets and pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,1,4,6-tetramethyl-1H-indene: Similar structure but lacks the acetic acid group.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another tetramethyl-substituted compound with different functional groups.
Benzofuran, 2,3-dihydro-2,2,4,6-tetramethyl-: Contains a benzofuran ring instead of an indene ring.
Uniqueness
(2,2,4,6-Tetramethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is unique due to its combination of a tetramethyl-substituted indene ring and an acetic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
160669-42-1 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)acetic acid |
InChI |
InChI=1S/C15H20O2/c1-9-5-11-7-15(3,4)8-13(11)10(2)12(9)6-14(16)17/h5H,6-8H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
RUKJTIXKKLTWQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CC(C2)(C)C)C(=C1CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
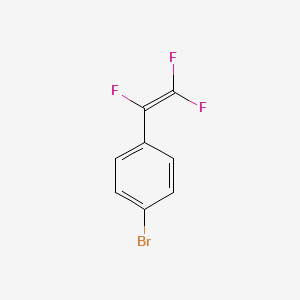

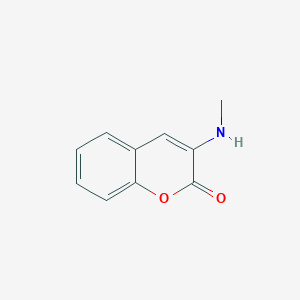
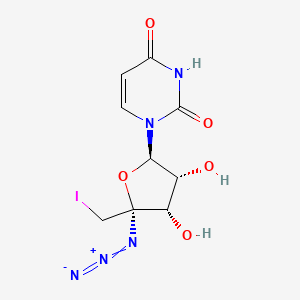
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)
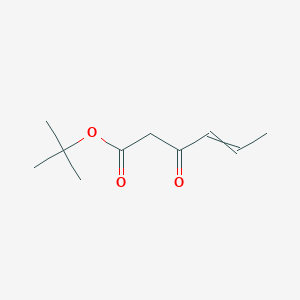
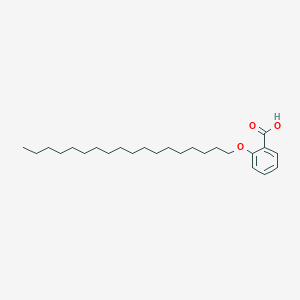
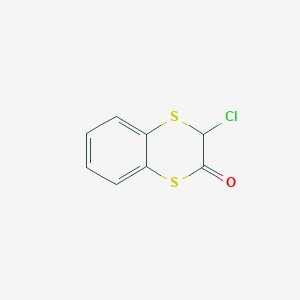
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
